CGP77675, commonly referred to as CGP77675, is a potent and selective inhibitor of Src family kinases (SFKs). [, , ] These kinases play a crucial role in various cellular processes, including cell growth, differentiation, survival, and migration. [] CGP77675 acts by binding to the ATP-binding site of SFKs, thereby inhibiting their catalytic activity. [, ] Its high selectivity for SFKs over other tyrosine kinases makes it a valuable tool for studying the specific roles of these enzymes in various biological contexts. []
Molecular Structure Analysis
While a detailed molecular structure analysis is not explicitly provided in the abstracts, one abstract mentions the availability of the crystal structure of the Src kinase domain in complex with CGP77675. [] This type of structural information is crucial for understanding the specific interactions between the inhibitor and its target protein at the atomic level.
Mechanism of Action
CGP77675 exerts its inhibitory effect by targeting the ATP-binding site of Src family kinases (SFKs). [, ] By occupying this site, the compound prevents ATP binding, which is essential for the kinase's catalytic activity. This effectively blocks the phosphorylation of downstream signaling molecules by SFKs, ultimately disrupting the signaling cascades these kinases regulate. [, , ]
Physical and Chemical Properties Analysis
Understanding the Role of c-Src: CGP77675 has been instrumental in studying the role of c-Src in cancer development and progression. Research indicates its potential as a therapeutic target for cancers and bone metastases due to its inhibitory effect on c-Src activity. []
Investigating Signal Transduction Pathways: Studies have used CGP77675 to examine the involvement of Src kinases in signal transduction pathways implicated in cancer, such as those involving STAT proteins, EGF receptors, and MAPK. [, , ]
Immunology and Inflammation:
Cardiac Allograft Survival: Research has explored the use of CGP77675, in combination with other therapies, to prolong cardiac allograft survival by inhibiting SFK activity in immune responses. []
Inflammatory Hyperalgesia: Studies have investigated the involvement of Src kinases in NMDA receptor phosphorylation in the spinal cord, a process associated with inflammatory pain. CGP77675 has been used to elucidate the signaling cascades involved. []
Cellular Processes:
Endocytosis Regulation: CGP77675 has been employed to study the influence of Src kinases on the endocytosis of EGF receptor complexes, shedding light on their role in regulating receptor trafficking. [, ]
Tight Junction Formation: Research has shown that CGP77675 inhibits the formation of tight junctions in epithelial cells, a process regulated by c-Yes, a member of the Src kinase family. This suggests a role for Src kinases in maintaining epithelial barrier function. []
Integrin Clustering: Studies using CGP77675 have revealed the involvement of Src kinases in regulating the clustering of αVβ3 integrins, which are crucial for cell adhesion and migration. []
Vascular Function:
Vascular Angiotensin II/α2-Adrenoceptor Interaction: CGP77675 has been utilized to investigate the role of the Src kinase pathway in the interaction between angiotensin II and α2-adrenoceptors, which has implications for regulating vascular tone. [, ]
Related Compounds
Compound Description: PP2 (4-Amino-5-(4-chlorophenyl)-7-(t-butyl)pyrazolo[3,4-d]pyrimidine) is a selective inhibitor of Src family kinases (SFKs), widely used in research to investigate the role of these kinases in various cellular processes. It exhibits greater selectivity for SFKs compared to other tyrosine kinases. []
A-419259
Compound Description: A-419259 is a highly selective inhibitor of the Src family kinase Lyn. It exhibits potent inhibitory activity against Lyn and has been used extensively to study the role of Lyn in various cellular processes, including immune regulation and signaling. []
Relevance: A-419259 is relevant to CGP77675 due to their shared target within the Src family kinases. While CGP77675 exhibits slight inhibitory activity against Lyn, A-419259 demonstrates high selectivity and potency for this specific kinase. This difference in selectivity highlights the varying pharmacological profiles within this class of inhibitors. []
Compound Description: This compound belongs to the pyrrolo[2,3-d]pyrimidine class and has been investigated for its inhibitory activity against SFKs. []
Relevance: Compound 5 is relevant to CGP77675 as it belongs to the same chemical class, pyrrolo[2,3-d]pyrimidine derivatives, and shares a similar target, SFKs. This compound exhibits slight inhibitory activity against Fyn, Lyn, and c-Src, similar to CGP77675. Docking studies revealed that Compound 5 exhibits favorable interactions with the active sites of Fyn and c-Src, comparable to CGP77675. []
UK-14,304
Compound Description: UK-14,304 (5-bromo-N-(4,5-dihydro-1H-imidazol-2-yl)-6-quinoxalinamine) is a selective α2-adrenoceptor agonist. [, ]
Relevance: UK-14,304 is relevant to the research on CGP77675 as it investigates the combined effect of α2-adrenoceptor activation and c-Src inhibition on vascular responses. Studies using UK-14,304 in combination with CGP77675 revealed that the PLC/PKC/c-src/PI3K pathway plays a critical role in the interaction between α2-adrenoceptors and angiotensin II in regulating renal vascular resistance. [, ]
U-73122
Compound Description: U-73122 [1-[6-[[(17β)-3-methoxyestra-1,3,5(10)-trien-17-yl]amino]-hexyl]-1H-pyrrole-2,5-dione] is a commonly used inhibitor of phospholipase C (PLC). [, , ]
Relevance: U-73122 is relevant in the context of research involving CGP77675 as it helps elucidate the signaling pathways involved in the vascular angiotensin II/α2-adrenoceptor interaction. Studies have shown that U-73122, by inhibiting PLC, abolishes the potentiating effect of α2-adrenoceptor agonist UK-14,304 on angiotensin II-induced vasoconstriction, suggesting the involvement of the PLC pathway in this interaction. [, ] Furthermore, studies on the modulation of cyclic AMP production showed that U-73122 increased isoproterenol-induced cyclic AMP in preglomerular microvessels and cells, while CGP77675 decreased it. []
GF109203X
Compound Description: GF109203X (Bisindolylmaleimide I) is a selective inhibitor of protein kinase C (PKC). [, , ]
Relevance: GF109203X is relevant to CGP77675 research as it helps define the role of the PKC pathway in conjunction with c-Src activity. Studies employing GF109203X, alongside CGP77675, demonstrated that simultaneous inhibition of PKC and c-Src effectively blocks the potentiating effect of α2-adrenoceptor activation on angiotensin II-induced vasoconstriction, suggesting a synergistic or dependent relationship between these two kinases in this specific physiological response. [, ] Similar to U-73122, GF109203X increased isoproterenol-induced cyclic AMP in preglomerular microvessels, in contrast to the decreasing effect of CGP77675. []
Wortmannin
Compound Description: Wortmannin is a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K). [, ]
Relevance: Wortmannin is relevant to CGP77675 research due to its role in the same signaling pathway involved in the vascular angiotensin II/α2-adrenoceptor interaction. Experiments utilizing Wortmannin, alongside CGP77675, showed that inhibiting PI3K abolishes the potentiating effect of α2-adrenoceptor activation on angiotensin II-induced vasoconstriction. These findings suggest that PI3K, potentially downstream of c-Src, is crucial for the observed synergistic effect between angiotensin II and α2-adrenoceptor activation in vascular smooth muscle. [, ]
C2-ceramide
Compound Description: C2-ceramide is a cell-permeable analog of ceramide and is known to inhibit phospholipase D (PLD). []
Relevance: C2-ceramide is relevant in the context of CGP77675 as both compounds modulate cyclic AMP production. Studies on preglomerular microvascular smooth muscle cells indicated that while CGP77675 decreased isoproterenol-induced cyclic AMP, C2-ceramide also decreased it. []
PP1
Compound Description: PP1 [1-(1,1-dimethylethyl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine] is a selective inhibitor of the Src family kinases. []
Relevance: PP1, similar to CGP77675, targets Src family kinases and influences cyclic AMP production. In studies on preglomerular microvascular smooth muscle cells, both PP1 and CGP77675 decreased isoproterenol-induced cyclic AMP. This suggests a potential role for Src family kinases in regulating cyclic AMP production. []
Genistein
Compound Description: Genistein is a naturally occurring isoflavone that acts as a broad-spectrum tyrosine kinase inhibitor. []
Relevance: Genistein serves as a broader tyrosine kinase inhibitor compared to CGP77675, which specifically targets Src family kinases. In a study on LLC-PK1 cells, both genistein and CGP77675 blocked the recovery of transepithelial electrical resistance and increased the permeability of tight junctions after heat stress, suggesting a role for tyrosine kinases in tight junction regulation. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Lincosamide antibiotic. Binds to the 23s portion of the 50S subunit of the bacterial ribosome inhibiting ribosomal translocation and protein synthesis. Orally active. Clindamycin is a lincosamide antibiotic. It is usually used to treat infections with anaerobic bacteria, but can also be used to treat some protozoal diseases, such as malaria. It is a common topical treatment for acne and can be useful against some methicillin-resistant Staphylococcus aureus (MRSA) infections. The most severe common adverse effect of clindamycin is Clostridium difficile-associated diarrhea (the most frequent cause of pseudomembranous colitis). Although this side effect occurs with almost all antibiotics, including beta-lactam antibiotics, it is classically linked to clindamycin use. Chemical structure: macrolide Clindamycin Hydrochloride is the hydrochloride salt form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin hydrochloride is used as a solid in capsules. An antibacterial agent that is a semisynthetic analog of LINCOMYCIN.
Clindamycin Phosphate is the phosphate salt form of clindamycin, a semi-synthetic, chlorinated broad spectrum antibiotic produced by chemical modification of lincomycin. Clindamycin phosphate is used in topical preparations. Clindamycin phosphate is an amino sugar phosphate. It derives from a clindamycin.
Clinofibrate is a hypolipidemic agent. It inhibits HMG-CoA reductase (IC50 = 0.47 mM) and stimulates the S-indan-1-ol dehydrogenase activity of the human liver 3α-hydroxysteroid dehydrogenase isoform AKR 1C4 in a concentration-dependent manner. Clinofibrate (10 and 30 mg/kg) reduces serum cholesterol and triglyceride levels in rats fed a normal chow pellet diet or a semisynthetic diet containing sucrose as the only carbohydrate source. Clinofibrate is a fibrate derivative with antilipidemic activity. Climofibrate has its greatest effect in reducing VLDL-triglyceride levels. Clinofibrate is an organic molecular entity. Clinofibrate is a fibrate drug sold and marketed in Japan.
Metal chelator and ionophore with beneficial effects in animal models of neurodegenerative diseases (Alzheimer's, Parkinson's and Huntington's disease). Effects on Alzheimer's disease attributed to copper and zinc chelation or increased level of a metalloprotease. Other actions reported including iron chelation, inhibition of Huntington expression from its mRNA, proteasome inhibition when complexed with copper, and stimulation of tumor necrosis factor-α secretion. Also inhibitor of CLK-1/MCLK1 (an aging-associated protein). Clioquinol is a metal-chelating antimicrobial agent with neuroprotective properties. It inhibits the growth of A. fumigatus with MIC values of 1, >32, 8, and 16 µg/ml in media containing no metal, iron, zinc, and copper, respectively. Clioquinol (37 mg/kg) decreases neuronal loss in the substantia nigra pars compacta (SNc) and increases time spent in the novel arm of a Y-maze in the α-synuclein hA53T transgenic mouse model of Parkinson's disease. It reduces brain atrophy and iron content, increases nigral tyrosine hydroxylase phosphorylation, and rescues behavioral impairments in the rotarod and Y-maze tests in tau knockout mice. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. 5-Chloro-7-iodo-8-quinolinol is an antibiotic with metal-binding properties and exhibits anticancer activity in vitro and in vivo. 5-Chloro-7-iodo-8-quinolinol, its glucuronide and sulfate in serum, urine and milk has been quantitated by gas chromatography. Clioquinol is an orally bioavailable, lipophilic, copper-binding, halogenated 8-hydroxyquinoline with antifungal, antiparasitic and potential antitumor activities. Clioquinol forms a stable chelate with copper (copper (II) ions), which inhibits the chymotrypsin-like activity of the proteasome; consequently, ubiquitinated proteins may accumulate in tumor cells, followed by tumor cell apoptosis and the inhibition of tumor angiogenesis. In addition, the clioquinol-copper complex appears to decrease the expression of androgen receptors (AR) in human copper-enriched prostate cancer cells. Serum levels of copper are often elevated in patients with cancer; copper chelation may inhibit copper-dependent endothelial cell proliferation and tumor secretion of angiogenic factors. Clioquinol was withdrawn in 1983 due to neurotoxicity. 5-chloro-7-iodoquinolin-8-ol is a monohydroxyquinoline that is quinolin-8-ol in which the hydrogens at positions 5 and 7 are replaced by chlorine and iodine, respectively. It has antibacterial and atifungal properties, and is used in creams for the treatment of skin infections. It has also been investigated as a chelator of copper and zinc ions for the possible treatment of Alzheimer's disease. It has a role as an antifungal agent, an antineoplastic agent, an antimicrobial agent, an antibacterial agent, a chelator and an antiprotozoal drug. It is an organochlorine compound, an organoiodine compound and a monohydroxyquinoline.
Clitocine belongs to the class of organic compounds known as glycosylamines. Glycosylamines are compounds consisting of an amine with a beta-N-glycosidic bond to a carbohydrate, thus forming a cyclic hemiaminal ether bond (alpha-amino ether). Clitocine exists as a solid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, clitocine is primarily located in the cytoplasm. Outside of the human body, clitocine can be found in mushrooms. This makes clitocine a potential biomarker for the consumption of this food product.
Clitorin is a flavonol glycoside that has been found in Clitoria. It has antioxidant activity in an online ABTS+-capillary electrophoresis-diode array detector (ABTS+-CE-DAD) antioxidant screening assay but is inactive in a DPPH scavenging assay. Clitorin is a bioactive chemical.